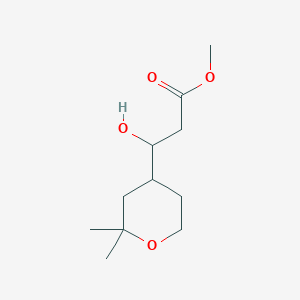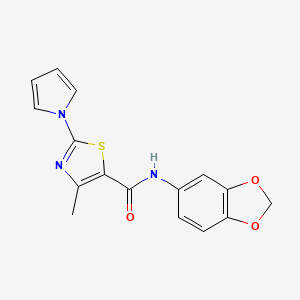
N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, commonly known as HPP-22, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. HPP-22 is a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes in the brain. In
Mecanismo De Acción
HPP-22 is a selective antagonist of the GluN2B subunit of the N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor. The N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity, learning, and memory. The GluN2B subunit is predominantly expressed in the forebrain and is involved in various physiological and pathological processes in the brain. By selectively blocking the GluN2B subunit, HPP-22 can modulate N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor function and reduce excitotoxicity, which is believed to be a key mechanism underlying various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
HPP-22 has been shown to have several biochemical and physiological effects. In animal models, HPP-22 has been found to reduce pain sensitivity, improve cognitive function, and reduce anxiety-like behavior. HPP-22 has also been shown to have neuroprotective effects, which may be beneficial in the treatment of various neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of HPP-22 is its selectivity for the GluN2B subunit of the N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor. This selectivity allows for more precise modulation of N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor function, which may reduce the risk of side effects associated with non-selective N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor antagonists. However, one of the limitations of HPP-22 is its relatively low potency compared to other N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor antagonists. This may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on HPP-22. One area of interest is in the development of more potent and selective GluN2B antagonists. Another area of research is in the investigation of HPP-22's potential use in the treatment of various neurological and psychiatric disorders. Finally, there is a need for further research on the mechanism of action and biochemical and physiological effects of HPP-22, which may provide insight into its therapeutic potential.
Métodos De Síntesis
The synthesis of HPP-22 involves a multi-step process that starts with the reaction of 3-hydroxybenzaldehyde with piperidine to form N-(3-hydroxyphenyl)piperidine. This intermediate is then reacted with phenylsulfonyl chloride to yield N-(3-hydroxyphenyl)-1-(phenylsulfonyl)piperidine. Finally, this compound is treated with ethyl chloroformate to form the desired product, N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
HPP-22 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. One of the key areas of research has been in the treatment of chronic pain. Studies have shown that HPP-22 can effectively reduce pain in animal models of neuropathic pain and inflammatory pain. HPP-22 has also been investigated for its potential use in the treatment of depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-(3-hydroxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-16-6-4-5-15(13-16)19-18(22)14-9-11-20(12-10-14)25(23,24)17-7-2-1-3-8-17/h1-8,13-14,21H,9-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGPKBFZGISKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-thiazol-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5056766.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056774.png)

![N-(2,4-dichlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5056790.png)


![5,10-diacetyl-3,8-dimethyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5056802.png)
![butyl [2,2,2-trifluoro-1-[(4-methylphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5056828.png)
![2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B5056834.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5056852.png)
![1-chloro-2-[4-(3-ethoxyphenoxy)butoxy]benzene](/img/structure/B5056859.png)

![5-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-(methylthio)pyrimidine](/img/structure/B5056872.png)